

understanding the structure of (R)-TCO-OH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-TCO-OH

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An In-depth Technical Guide to (R)-TCO-OH for Advanced Research

(R)-TCO-OH, or (R)-trans-cyclooct-4-enol, is a pivotal tool in the field of chemical biology and drug development. As a trans-cyclooctene (TCO) derivative, its core utility lies in its highly strained double bond, which enables extremely rapid and specific reactions with tetrazine partners. This reaction, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is a cornerstone of bioorthogonal chemistry, allowing for chemical ligations to proceed in complex biological environments without interfering with native processes.^{[1][2]}

The "(R)" designation specifies the stereochemistry at the carbon atom bearing the hydroxyl group, and the "trans" configuration of the ring is essential for its high reactivity.^[1] The hydroxyl (-OH) group provides a convenient and versatile chemical handle for conjugation to a wide array of molecules, including proteins, antibodies, fluorescent probes, and therapeutic agents. ^[3] **(R)-TCO-OH** is particularly prominent as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), innovative molecules designed to hijack the cell's own protein disposal machinery to eliminate disease-causing proteins. This guide provides a comprehensive overview of the structure, properties, and application of **(R)-TCO-OH** for researchers, scientists, and drug development professionals.

Physicochemical and Structural Data

The fundamental properties of **(R)-TCO-OH** are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

Identifier	Value	Reference
IUPAC Name	(R,E)-cyclooct-4-en-1-ol	
Synonyms	(R)-trans-Cyclooctenol	
CAS Number	39637-78-0	
Molecular Formula	C ₈ H ₁₄ O	
Molecular Weight	126.20 g/mol	
Exact Mass	126.1045 u	

Property	Value	Reference
Appearance	Liquid	
Purity	Typically >95%	
Solubility	Soluble in DMSO	
Storage	Short-term (days-weeks) at 0-4°C; Long-term (months-years) at -20°C. Should be kept dry and dark.	

Reactivity and Kinetic Data

The defining feature of **(R)-TCO-OH** is its rapid reactivity with tetrazines. The rate of the IEDDA reaction is influenced by the specific TCO isomer (axial vs. equatorial) and the electronic properties of the tetrazine. The axial isomer, where the functional group is perpendicular to the plane of the ring, is generally more reactive than the equatorial isomer.

Reaction Parameter	Value	Context	Reference
Reaction Type	Inverse-electron-demand Diels-Alder (IEDDA) Cycloaddition	Strain-promoted, catalyst-free "click" reaction.	
Reaction Partner	1,2,4,5-tetrazine derivatives	Forms a stable dihydropyridazine linkage.	
Second-order Rate Constant (k_2) of parent TCO	$\sim 2,000 \text{ M}^{-1}\text{s}^{-1}$	Reaction with 3,6-dipyridyl-s-tetrazine.	
Second-order Rate Constant (k_2) of antibody-TCO conjugate	$\sim 13,000 \text{ M}^{-1}\text{s}^{-1}$	Reaction with an Indium-labeled tetrazine in PBS at 37°C.	

Experimental Protocols

General Protocol for Biomolecule Labeling via TCO-Tetrazine Ligation

This protocol describes a general workflow for conjugating a TCO-functionalized molecule (e.g., an antibody modified with **(R)-TCO-OH**) to a tetrazine-bearing payload (e.g., a fluorescent dye).

Materials:

- TCO-functionalized biomolecule in a suitable buffer (e.g., PBS, pH 7.4).
- Tetrazine-payload dissolved in a compatible solvent (e.g., DMSO, DMF).
- Reaction buffer (e.g., PBS).
- Purification system (e.g., size-exclusion chromatography (SEC) or dialysis).

Methodology:

- **Preparation:** Dissolve the TCO-functionalized biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
- **Reagent Addition:** Add the tetrazine-payload solution to the biomolecule solution. A 1.5 to 10-fold molar excess of the tetrazine reagent is typically used to ensure complete labeling of the TCO sites. The final concentration of organic solvent (like DMSO) should be kept low (ideally <10%) to avoid denaturation of the biomolecule.
- **Incubation:** Allow the reaction to proceed at room temperature or 37°C for 1 to 4 hours. The reaction is often complete within minutes due to the fast kinetics.
- **Purification:** Remove the excess, unreacted tetrazine-payload from the conjugated biomolecule using a suitable purification method. For proteins, SEC is highly effective.
- **Characterization:** Confirm the successful conjugation and determine the degree of labeling using techniques such as UV-Vis spectroscopy, mass spectrometry (for proteins), or SDS-PAGE.

Synthesis of (R)-TCO-OH via Photochemical Isomerization

The synthesis of trans-cyclooctenes is most commonly achieved through the photochemical isomerization of their more stable cis-isomers.

Materials:

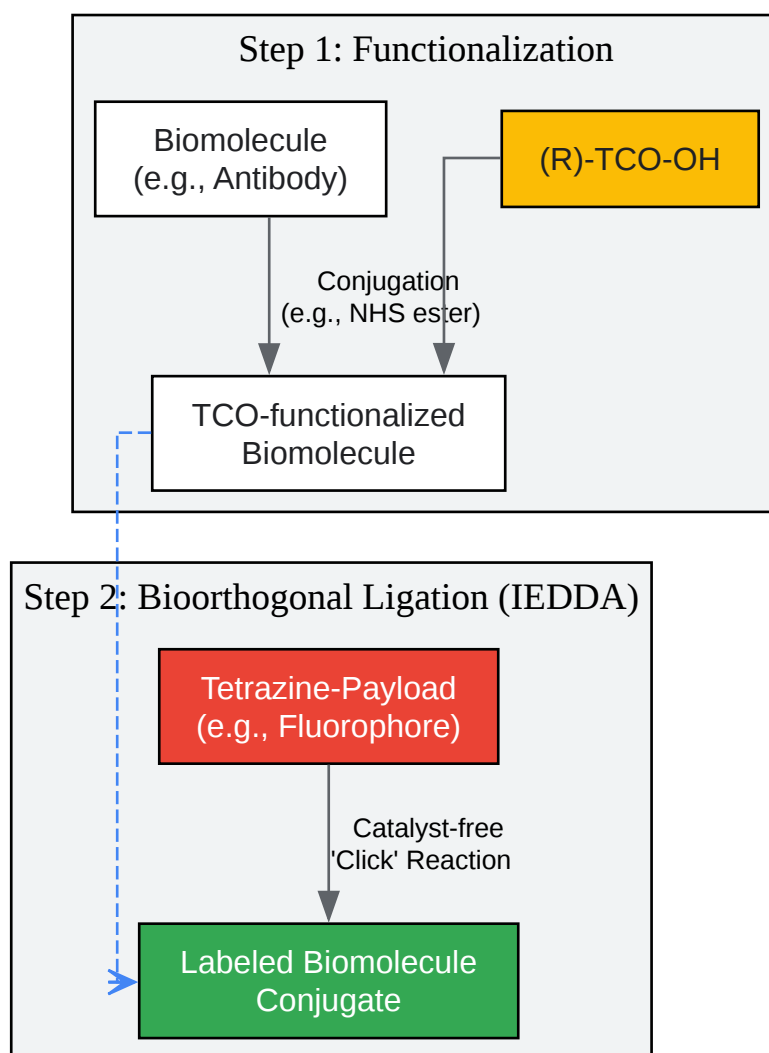
- (R)-cis-cyclooct-4-enol.
- Acetone (as a photosensitizer).
- Anhydrous, deoxygenated solvent (e.g., cyclohexane).
- UV photoreactor equipped with a quartz immersion well and a low-pressure mercury lamp (emitting at ~254 nm).
- Purification system (e.g., flash column chromatography).

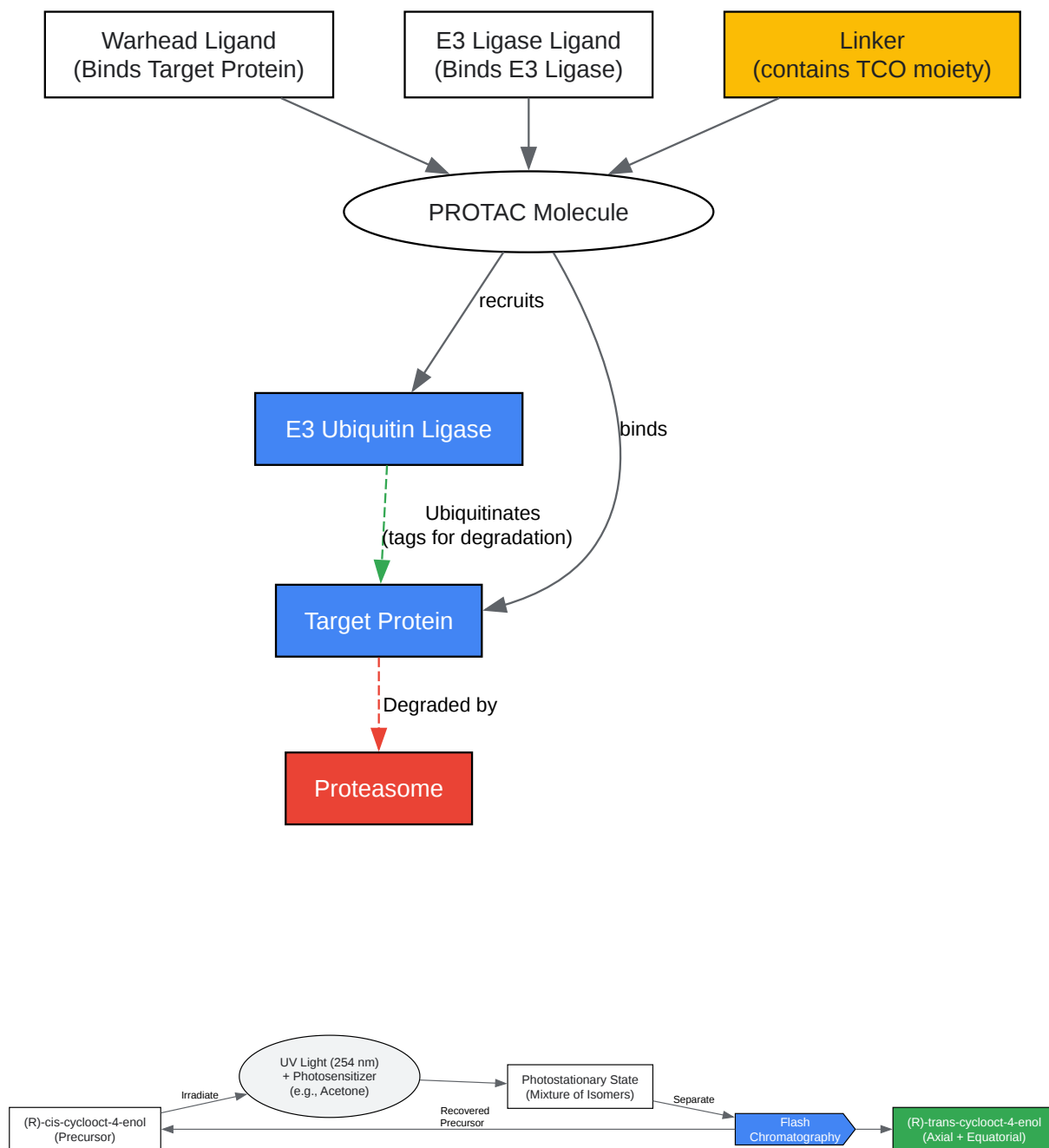
Methodology:

- **Solution Preparation:** Prepare a dilute solution (e.g., 0.05 M) of (R)-cis-cyclooct-4-enol and acetone in the chosen solvent. The solution must be thoroughly deoxygenated by bubbling with nitrogen or argon for at least 30 minutes to prevent side reactions.
- **Irradiation:** Irradiate the solution in the photoreactor at low temperature (e.g., 0°C). The progress of the isomerization from the cis to the trans isomer can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
- **Workup:** Once the reaction has reached the desired cis/trans photostationary state, stop the irradiation and concentrate the solvent under reduced pressure.
- **Purification:** The resulting mixture contains the desired **(R)-TCO-OH** (as a mix of axial and equatorial diastereomers) and remaining (R)-cis-cyclooct-4-enol. These isomers are separated using flash column chromatography on silica gel. The separation can be challenging and requires careful optimization of the solvent system.

Visualizations of Workflows and Pathways

The following diagrams illustrate key processes and relationships involving **(R)-TCO-OH**.





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- To cite this document: BenchChem. [understanding the structure of (R)-TCO-OH]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8106538#understanding-the-structure-of-r-tco-oh]

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